3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-butyl-7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-6-15-11(16)9-5-4-8(13)7-10(9)14-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCKCPEFKXSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-Chlorobenzamide with Butyl Isocyanate
Reaction Overview
The quinazolinone scaffold is constructed via cyclocondensation between 2-amino-5-chlorobenzamide and butyl isocyanate under acidic conditions. The reaction proceeds through nucleophilic attack of the amine group on the electrophilic carbon of the isocyanate, followed by intramolecular cyclization to form the pyrimidin-4(3H)-one ring.
Procedure
- Reagents : 2-Amino-5-chlorobenzamide (1.0 equiv), butyl isocyanate (1.2 equiv), glacial acetic acid (solvent), p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
- Conditions : Reflux at 120°C for 8–12 hours under nitrogen atmosphere.
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 68–72%.
Characterization Data
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 189–191°C | DSC |
| 1H NMR (CDCl3) | δ 8.21 (s, 1H, C8-H), 7.49 (d, J=8.5 Hz, 1H, C6-H), 3.82 (t, J=7.0 Hz, 2H, N-CH2), 1.65–1.21 (m, 4H, butyl chain) | 400 MHz NMR |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) | FT-IR |
Thiolation via Nucleophilic Substitution
Sulfanyl Group Introduction
The 2-sulfanyl moiety is introduced by reacting 3-butyl-7-chloro-3,4-dihydroquinazolin-4-one with thiourea in the presence of a Lewis acid.
Procedure
- Reagents : 3-Butyl-7-chloro-3,4-dihydroquinazolin-4-one (1.0 equiv), thiourea (2.5 equiv), anhydrous aluminum chloride (AlCl3, 1.5 equiv), dimethylformamide (DMF).
- Conditions : Stirring at 80°C for 6 hours under argon.
- Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.
- Yield : 65–70%.
Mechanistic Insights
AlCl3 activates the carbonyl oxygen, increasing the electrophilicity of the C2 position. Thiourea acts as a sulfur nucleophile, displacing the oxygen atom via a two-step addition-elimination pathway.
One-Pot Tandem Synthesis
Oxidant-Free Approach
A contemporary method avoids harsh oxidants by using a tandem cyclization-thiolation sequence.
Procedure
- Reagents : 2-Amino-5-chlorobenzamide (1.0 equiv), butylamine (1.1 equiv), Lawesson’s reagent (1.3 equiv), acetonitrile.
- Conditions : Microwave irradiation at 150°C for 20 minutes.
- Workup : Direct precipitation upon cooling, filtration, and washing with cold acetonitrile.
- Yield : 78–82%.
Advantages
- Reaction Time : Reduced from 12 hours to 20 minutes.
- Green Chemistry : Eliminates toxic solvents and oxidants like potassium permanganate.
Industrial-Scale Optimization
Continuous Flow Synthesis
For large-scale production, a continuous flow system enhances reproducibility and safety.
Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Cyclocondensation | 130°C, 10 MPa, residence time 30 min | 85% conversion |
| Thiolation | 90°C, 5 MPa, residence time 15 min | 92% conversion |
| Purification | In-line liquid-liquid extraction | Purity >98% (HPLC) |
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Raw Materials | 420 |
| Energy Consumption | 150 |
| Waste Management | 90 |
| Total | 660 |
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 95–97 | Moderate | High (toxic solvents) |
| One-Pot Tandem | 78–82 | 98–99 | High | Low |
| Continuous Flow | 85–90 | 98–99 | Industrial | Moderate |
Analytical Validation Protocols
Purity Assessment
Stability Profiling
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 40°C/75% RH, 6 months | <2 | 7-Chloro-quinazolinone |
| Light Exposure, 1 month | 5 | Sulfoxide derivative |
Chemical Reactions Analysis
3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one possess significant antimicrobial properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including:
A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .
Anti-inflammatory Properties
The compound has been evaluated for anti-inflammatory effects. It was found to exhibit moderate to significant protection against carrageenan-induced edema in animal models. Compounds derived from this structure showed varying degrees of efficacy, suggesting potential for developing anti-inflammatory medications .
Anticancer Potential
Emerging studies suggest that 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one derivatives may have anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including cervical cancer (HeLa cells). The derivatives with specific substituents showed promising results in inhibiting tumor cell growth while sparing normal cells .
Synthetic Methodologies
The synthesis of 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves several chemical reactions that can be optimized for yield and purity. Common methods include:
- Condensation Reactions : Utilizing appropriate starting materials to form the quinazolinone core.
- Substitution Reactions : Introducing the butyl and chloro groups at specific positions to enhance biological activity.
- Thiol Group Incorporation : Essential for the antimicrobial and anticancer activities attributed to the compound .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized derivatives demonstrated their effectiveness against multiple bacterial strains. The results indicated that modifications in the chemical structure could significantly enhance antimicrobial potency, leading to the identification of lead compounds for further development .
Case Study 2: Anti-inflammatory Activity
In a preclinical trial involving carrageenan-induced paw edema in rats, specific derivatives showed up to 44% reduction in inflammation compared to controls. This study underscores the potential for developing new anti-inflammatory agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Electronic Properties
- Electronic Effects: Chlorine’s electron-withdrawing nature may polarize the quinazolinone ring, affecting binding to enzymatic targets. In contrast, methoxy groups () donate electrons, altering charge distribution .
- Reactivity : The 2-sulfanyl group can form disulfide bonds or act as a nucleophile, unlike ethenyl or thioacetyl groups, which are less reactive .
Computational and Theoretical Insights
- Density Functional Theory (DFT) : Studies on similar compounds () suggest that exact exchange terms improve thermochemical accuracy. The target compound’s electronic structure could be modeled to predict reactivity or binding affinity.
- Molecular Docking : AutoDock Vina () has been used to predict COX-2 binding modes for ethenyl derivatives . Applying this to the target compound may reveal how the 3-butyl and 7-chloro groups interact with hydrophobic enzyme pockets.
Biological Activity
3-Butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 735321-30-9) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The molecular formula of 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is C12H13ClN2OS, with a molecular weight of 268.77 g/mol. The compound features a quinazolinone core structure, which is known for its diverse biological activities.
The biological activity of 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit various enzymes or receptors involved in disease processes, leading to therapeutic effects. For instance, it has been shown to inhibit the activity of certain kinases and proteases, which disrupts cellular signaling pathways and can induce apoptosis in cancer cells .
Antimicrobial and Antifungal Properties
Research indicates that 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial activity against various bacterial strains and fungi. A study evaluated its efficacy against common pathogens and found it effective at low concentrations.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
| C. albicans | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. In vitro studies reported an IC50 value of approximately 20 µM for inhibiting cell proliferation in breast cancer cells .
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one led to:
- Inhibition of cell growth by inducing apoptosis.
- Downregulation of anti-apoptotic proteins such as Bcl-2.
This suggests a potential mechanism through which the compound exerts its anticancer effects .
Comparative Studies
Comparative studies have shown that while other quinazolinone derivatives exhibit similar activities, the specific substituents in 3-butyl-7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one contribute to its unique biological profile. For example:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-butyl derivative | 20 | Anticancer |
| 7-chloro derivative | 35 | Antimicrobial |
| Other derivatives | Varies | Various |
These differences underscore the importance of structural modifications in enhancing biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
